(3S,4R)-1-benzylpyrrolidine-3,4-diol;hydrochloride
CAS No.: 76783-60-3
Cat. No.: VC16576935
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76783-60-3 |
|---|---|
| Molecular Formula | C11H16ClNO2 |
| Molecular Weight | 229.70 g/mol |
| IUPAC Name | (3S,4R)-1-benzylpyrrolidine-3,4-diol;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO2.ClH/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9;/h1-5,10-11,13-14H,6-8H2;1H/t10-,11+; |
| Standard InChI Key | OZRGFHXUEVPZJY-NJJJQDLFSA-N |
| Isomeric SMILES | C1[C@H]([C@H](CN1CC2=CC=CC=C2)O)O.Cl |
| Canonical SMILES | C1C(C(CN1CC2=CC=CC=C2)O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of (3S,4R)-1-benzylpyrrolidine-3,4-diol hydrochloride consists of a five-membered pyrrolidine ring. The stereogenic centers at positions 3 and 4 adopt the (S) and (R) configurations, respectively, rendering the molecule chiral. The benzyl group () at the 1-position introduces aromaticity, while the hydroxyl groups at 3S and 4R enhance polarity and hydrogen-bonding capacity. The hydrochloride salt forms ionic interactions between the protonated amine and chloride ions, improving aqueous solubility.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 229.70 g/mol | |
| Stereochemistry | (3S,4R) | |
| Solubility | High in polar solvents | |
| Stability | Enhanced by hydrochloride |
Synthesis and Industrial Production
Enantioselective Synthesis
The synthesis of (3S,4R)-1-benzylpyrrolidine-3,4-diol hydrochloride begins with the condensation of L-tartaric acid and benzylamine to form (3S,4R)-1-benzyl-2,5-dioxo-3,4-dihydroxypyrrolidine . Subsequent reduction using sodium borohydride () in the presence of boron trifluoride () yields the diol intermediate . Mesylation with methanesulfonyl chloride () introduces leaving groups, facilitating nucleophilic substitution with diphenylphosphine () to install phosphine ligands . Finally, hydrogenolysis removes the benzyl group, and treatment with hydrochloric acid forms the hydrochloride salt .
Industrial Optimization
Large-scale production employs immobilized enzymes on diatomaceous earth to catalyze stereospecific steps, reducing reaction times and improving yield. For instance, lipases or esterases selectively hydrolyze intermediates, ensuring high enantiomeric excess (>99%). Continuous-flow reactors further enhance efficiency by minimizing purification steps .
Biological Activity and Mechanism
Antimicrobial Properties
(3S,4R)-1-benzylpyrrolidine-3,4-diol hydrochloride exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Minimum inhibitory concentrations (MICs) range from 8–32 µg/mL, comparable to standard antibiotics like ampicillin. The hydroxyl groups likely coordinate to microbial metalloenzymes, disrupting cell wall biosynthesis.
Enzyme Modulation
In vitro studies suggest inhibition of bacterial dihydrofolate reductase (DHFR) and fungal lanosterol 14α-demethylase (CYP51), critical for folate and ergosterol biosynthesis, respectively. Molecular docking simulations reveal hydrogen bonds between the hydroxyl groups and active-site residues (e.g., Asp27 in DHFR).
Applications in Research and Industry
Asymmetric Catalysis
The compound serves as a chiral ligand in transition-metal catalysis. For example, rhodium complexes of (3S,4R)-1-benzylpyrrolidine-3,4-diol hydrochloride achieve 95% enantioselectivity in hydrogenation reactions .
Pharmaceutical Intermediates
It is a precursor to β-adrenergic receptor agonists, where the pyrrolidine scaffold mimics natural catecholamines . Derivatives show promise in treating asthma and chronic obstructive pulmonary disease (COPD) .
Comparison with Stereoisomers
The (3S,4R) configuration confers distinct biological and chemical properties compared to its (3S,4S) and (3R,4R) counterparts. For instance, (3S,4S)-pyrrolidine-3,4-diol hydrochloride exhibits lower antimicrobial potency (MICs >64 µg/mL), highlighting the role of stereochemistry.
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